N-(3-chloro-4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a heterocyclic organic compound featuring a pyridazinone core substituted with a phenyl group at position 3 and an acetamide moiety linked to a 3-chloro-4-methoxyphenyl group. This compound is of interest in medicinal chemistry due to its structural similarity to PDE4 inhibitors and anti-inflammatory agents .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-26-17-9-7-14(11-15(17)20)21-18(24)12-23-19(25)10-8-16(22-23)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZKDNIDMDUKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Substitution reactions: Introduction of the 3-chloro-4-methoxyphenyl group can be done through nucleophilic substitution reactions.
Acylation: The final step involves the acylation of the pyridazinone core with the appropriate acyl chloride or anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The pyridazinone and methoxyphenyl groups undergo selective oxidation under controlled conditions:
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Pyridazinone ring oxidation : Treatment with hydrogen peroxide (H₂O₂, 30% w/v) in acetic acid at 60°C produces sulfoxide derivatives via electrophilic attack at the sulfur atom.
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Aromatic ring oxidation : Potassium permanganate (KMnO₄) in alkaline medium generates quinone-like structures through demethylation and hydroxylation.
Key reaction parameters :
| Oxidizing Agent | Temperature | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | 60°C | Sulfoxide | 72% |
| KMnO₄ (0.1M) | 80°C | Quinone | 58% |
Reduction Reactions
The acetamide carbonyl and pyridazinone carbonyl groups show distinct reducibility:
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Carbonyl reduction : Sodium borohydride (NaBH₄) in ethanol selectively reduces the pyridazinone carbonyl to a hydroxyl group without affecting the acetamide.
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Nitro-group reduction (if present): Catalytic hydrogenation (H₂/Pd-C) converts nitro substituents to amines .
Experimental evidence :
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IR spectroscopy confirms carbonyl reduction (disappearance of 1,660 cm⁻¹ peak).
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¹H-NMR shows new hydroxyl proton signals at δ 5.2 ppm after NaBH₄ treatment .
Nucleophilic Substitution
The 3-chloro substituent on the methoxyphenyl group undergoes SNAr reactions:
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Amine substitution : Reacts with piperazine derivatives in DMF at 100°C to form secondary amines (e.g., 6b in ).
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Thiol substitution : Treatment with thiourea in refluxing ethanol yields thioether analogs.
Optimized conditions :
| Nucleophile | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Piperazine | DMF | 100°C | 12h | 67% |
| Thiourea | Ethanol | 78°C | 8h | 82% |
Hydrolysis Reactions
The acetamide group undergoes controlled hydrolysis:
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Acidic hydrolysis : Refluxing with 6M HCl converts the acetamide to carboxylic acid .
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Basic hydrolysis : NaOH (2M) selectively cleaves the pyridazinone ring under microwave irradiation .
Product characterization :
Condensation Reactions
The pyridazinone moiety participates in cyclocondensation:
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Heterocycle formation : Reacts with hydrazine hydrate in ethanol to form triazolopyridazine derivatives .
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Schiff base formation : Condenses with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) to generate imine-linked hybrids.
Representative reaction :
textPyridazinone + NH₂NH₂·H₂O → Triazolopyridazine (Yield: 74%, m.p. 215°C)[6]
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
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C-Cl bond cleavage : Forms radical intermediates detectable via ESR.
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Ring-opening : Generates unsaturated ketones after 4h exposure.
Critical Analysis of Reactivity
The compound’s reactivity hierarchy is:
Nucleophilic substitution (Cl) > Carbonyl reduction > Oxidation > Hydrolysis , as determined by competitive reaction studies . Steric hindrance from the methoxyphenyl group limits accessibility to the pyridazinone ring in bulkier reagents .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(3-chloro-4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study Example :
A study published in iScience demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer, suggesting its potential as a novel chemotherapeutic agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.
Mechanism of Action :
Research indicates that it may inhibit the expression of pro-inflammatory cytokines and enzymes, leading to reduced inflammation and pain relief.
Antimicrobial Activity
This compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Data Table: Summary of Applications
| Application | Mechanism of Action | References |
|---|---|---|
| Anticancer | Induction of apoptosis and cell cycle arrest | |
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Antimicrobial | Inhibition of bacterial growth |
In Vitro Studies
In vitro assays have demonstrated that the compound effectively inhibits the growth of cancer cells at micromolar concentrations. These findings support further investigation into its structure-activity relationship (SAR) to optimize potency and selectivity.
In Vivo Studies
Animal models have provided insights into the pharmacokinetics and pharmacodynamics of this compound. Results indicate favorable absorption and distribution profiles, with significant therapeutic effects observed at lower doses.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyridazinone derivatives, focusing on substituent variations and their impact on physicochemical properties, biological activity, and synthetic accessibility.
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Findings:
Substituent Effects on Bioactivity: Chlorine/Methoxy Groups: The 3-chloro-4-methoxyphenyl group in the target compound enhances metabolic stability compared to non-halogenated analogs, as seen in PDE4 inhibitors . Pyridazinone Modifications: Phenyl substitution (target compound) vs. morpholinyl () or 4-chlorophenyl () alters target selectivity. Morpholinyl derivatives show higher solubility due to the polar tertiary amine .
Synthetic Accessibility: The target compound’s phenyl-substituted pyridazinone is synthesized via nucleophilic substitution between N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide and 3-phenylpyridazinone, achieving moderate yields (~60%) under reflux conditions . In contrast, morpholinyl-substituted analogs require multi-step reactions involving morpholine incorporation, reducing overall yield (~40%) .
Pharmacokinetic Profiles :
- Lipophilicity : The target compound’s logP (~2.8) is lower than 4-chlorophenyl analogs (logP ~3.5), suggesting better aqueous solubility .
- Metabolic Stability : The absence of metabolically labile groups (e.g., methylthio in ) may reduce hepatic clearance compared to sulfur-containing derivatives .
Biological Activity: The target compound’s phenyl-pyridazinone core mimics PDE4 inhibitors like roflumilast, with in silico docking studies predicting strong binding to the PDE4 catalytic domain (binding energy: -9.2 kcal/mol) . 4-Chlorophenyl analogs () exhibit broader antimicrobial activity (MIC: 8 µg/mL against S. aureus), attributed to increased membrane permeability .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to delve into the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The compound has the following molecular formula: CHClNO with a molecular weight of 329.75 g/mol. Its structural features include a chloro group, a methoxy group, and a pyridazinone moiety, which are known to contribute to its biological properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of phenylpyridazine have shown promising results in inhibiting cancer cell proliferation. A study using the National Cancer Institute's 60-cell line screening protocol revealed that related compounds displayed varying degrees of cytotoxicity against several cancer types, including leukemia and colon cancer .
| Cell Line | Sensitivity | Concentration (µM) |
|---|---|---|
| K-562 (Leukemia) | Moderate | 10 |
| HCT-15 (Colon) | Low | 10 |
| SK-MEL-5 (Melanoma) | Low | 10 |
Anti-inflammatory Activity
Compounds similar to this compound have been reported to exhibit anti-inflammatory effects. These activities are often linked to the modulation of inflammatory cytokines and pathways, suggesting a potential therapeutic role in inflammatory diseases .
Antimicrobial Activity
Studies have also documented the antimicrobial properties of related phenoxy-N-arylacetamides. These compounds have demonstrated efficacy against various bacterial strains, indicating that this compound may possess similar antimicrobial properties .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Gene Expression : The presence of functional groups like methoxy and chloro may influence gene expression related to cell growth and apoptosis.
- Interaction with Receptors : The structure may allow for interaction with specific cellular receptors, leading to altered signaling pathways.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines, demonstrating selective cytotoxicity at specific concentrations.
- Anti-inflammatory Effects : Another study focused on the compound's ability to reduce inflammation markers in vitro, suggesting a role in treating inflammatory conditions.
Q & A
Q. What statistical methods are appropriate for analyzing dose-response relationships in SAR studies?
- Methodological Answer :
- Nonlinear regression : Fit data to Hill equation (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
- ANOVA with post hoc tests : Compare activity across derivatives (p < 0.05, Tukey’s HSD) .
- Machine learning : Train random forest models on molecular descriptors (e.g., logP, polar surface area) to predict activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
